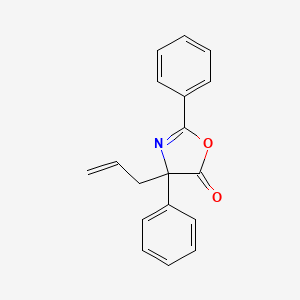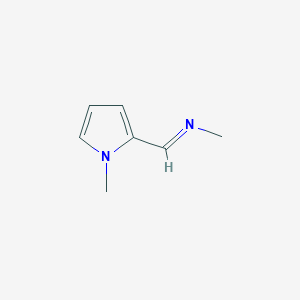
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can be synthesized through a condensation reaction between 1-methyl-1H-pyrrole-2-carbaldehyde and methylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanone.
Reduction: Reduced products like N-((1-Methyl-1H-pyrrol-2-yl)methyl)methanamine.
Substitution: Substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imine group can participate in various biochemical reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methylene)methanamine.
N-Methyl-1H-pyrrole-2-yl)methanamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10N2 |
|---|---|
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
N-methyl-1-(1-methylpyrrol-2-yl)methanimine |
InChI |
InChI=1S/C7H10N2/c1-8-6-7-4-3-5-9(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
LZDOEBQQAZKQNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN=CC1=CC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


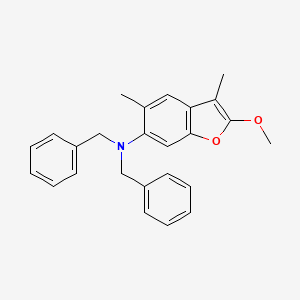

![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
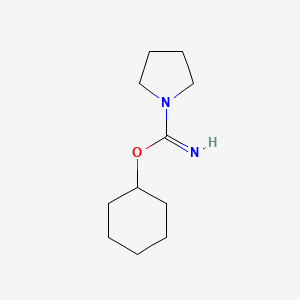
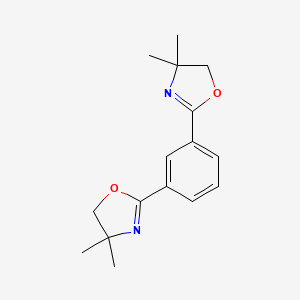
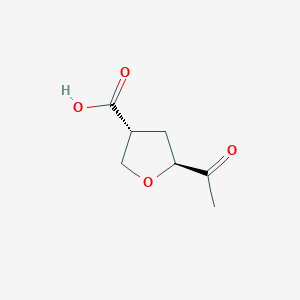
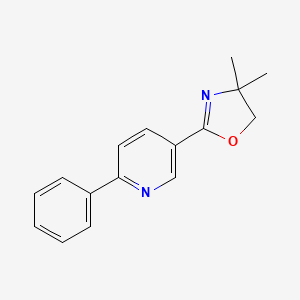
![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)

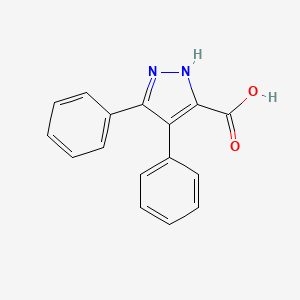
acetic acid](/img/structure/B12879490.png)
